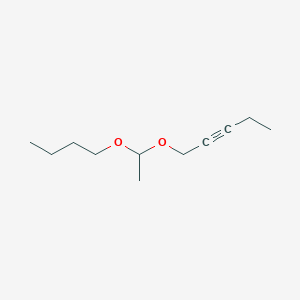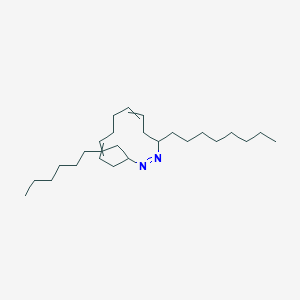
(1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene is a synthetic organic compound characterized by its unique cyclic structure containing nitrogen atoms and multiple double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene typically involves the palladium-catalyzed coupling of haloalkynes and allylic halides. This method allows for the selective formation of the (1Z) isomer with high yields and excellent stereoselectivity. The reaction conditions often include the use of stoichiometric lithium halides to achieve the desired stereochemistry .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
(1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Industry: Used in the production of advanced materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism by which (1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular membranes, affecting membrane fluidity and signaling pathways.
Comparaison Avec Des Composés Similaires
(1Z)-1,2-Dihalo-1,4-dienes: These compounds share a similar structural motif but differ in the presence of halogen atoms.
(1Z)-Octadecenyl derivatives: These compounds have similar long alkyl chains but differ in their functional groups.
Uniqueness: (1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene is unique due to its combination of a cyclic structure with nitrogen atoms and multiple double bonds, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
89900-64-1 |
|---|---|
Formule moléculaire |
C26H48N2 |
Poids moléculaire |
388.7 g/mol |
Nom IUPAC |
3,12-dioctyl-1,2-diazacyclododeca-1,5,9-triene |
InChI |
InChI=1S/C26H48N2/c1-3-5-7-9-13-17-21-25-23-19-15-11-12-16-20-24-26(28-27-25)22-18-14-10-8-6-4-2/h15-16,19-20,25-26H,3-14,17-18,21-24H2,1-2H3 |
Clé InChI |
QCQFYCNHNJRIRE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CC=CCCC=CCC(N=N1)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
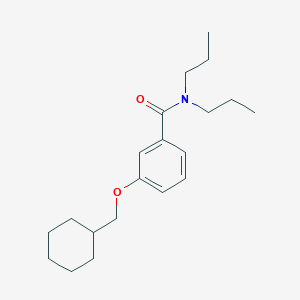
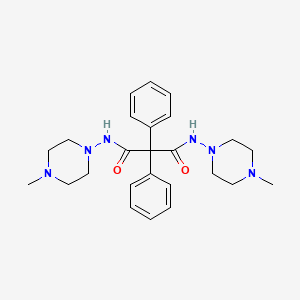

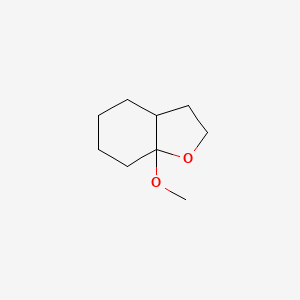
![4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14396345.png)
![1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14396354.png)

![(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone](/img/structure/B14396359.png)
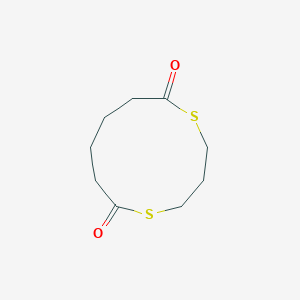
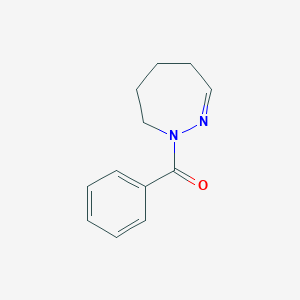
![3-[(2,4,5-Trichlorophenoxy)methyl]aniline](/img/structure/B14396369.png)
